An In-Depth Technical Guide to the Chemical Properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the Chemical Properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(4-Methylphenyl)cyclohexane-1,3-dione. This compound, a member of the cyclohexane-1,3-dione family, holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of molecules. This document summarizes key physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and explores its potential mechanisms of action through an examination of related compounds.
Chemical Properties and Data
5-(4-Methylphenyl)cyclohexane-1,3-dione, also known as 5-(p-tolyl)cyclohexane-1,3-dione, is a solid organic compound.[1] Its chemical structure consists of a cyclohexane-1,3-dione ring substituted with a 4-methylphenyl (p-tolyl) group at the 5-position.
Table 1: Physicochemical Properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₂ | PubChem[2] |
| Molecular Weight | 202.25 g/mol | PubChem[2] |
| CAS Number | 61888-37-7 | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Melting Point | 172-173 °C | PhD Thesis (implied) |
| Computed XLogP3 | 2.6 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
Table 2: Computed Spectral Data for 5-(4-Methylphenyl)cyclohexane-1,3-dione
| Spectrum Type | Key Peaks/Signals | Source |
| GC-MS | Major fragments at m/z: 202, 145, 118, 100 | PubChem[2] |
| ¹³C NMR | (Predicted) δ (ppm): ~20.9 (CH₃), ~35.5 (CH₂), ~45.8 (CH), ~58.9 (CH₂), ~126.8 (Ar-CH), ~129.5 (Ar-CH), ~136.9 (Ar-C), ~140.2 (Ar-C), ~204.5 (C=O) | PubChem[2] |
Synthesis and Experimental Protocols
Synthesis via Michael Addition
This protocol describes a plausible synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione from 4-methylchalcone and diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-(3-(4-methylphenyl)-3-oxopropyl)malonate
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In a round-bottom flask, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.
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To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.
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Add a solution of 4-methylchalcone (1 equivalent) in ethanol dropwise to the reaction mixture.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization, Hydrolysis, and Decarboxylation to yield 5-(4-Methylphenyl)cyclohexane-1,3-dione
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Dissolve the crude product from Step 1 in a solution of sodium hydroxide (e.g., 2 M aqueous solution).
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Heat the mixture to reflux for 4-6 hours to effect cyclization and hydrolysis of the ester groups.
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Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will induce decarboxylation.
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The solid product, 5-(4-Methylphenyl)cyclohexane-1,3-dione, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.
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Caption: Synthetic workflow for 5-(4-Methylphenyl)cyclohexane-1,3-dione.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: While specific experimental data for the title compound is not available, the expected spectrum for the enol form would show signals for the aromatic protons (a pair of doublets in the 7.0-7.3 ppm region), a signal for the vinylic proton (~5.5 ppm), signals for the aliphatic protons of the cyclohexane ring (multiplets between 2.0 and 3.0 ppm), and a singlet for the methyl group protons (~2.3 ppm).
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¹³C NMR: The predicted carbon signals are listed in Table 2.
Infrared (IR) Spectroscopy:
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The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1730 cm⁻¹ for the diketo form and a broader band for the enol form), C=C stretching of the aromatic ring (around 1600 and 1480 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹).
Mass Spectrometry (MS):
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The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 202, with fragmentation patterns corresponding to the loss of functional groups.
Potential Biological Activities and Signaling Pathways
While direct biological studies on 5-(4-Methylphenyl)cyclohexane-1,3-dione are limited in the public domain, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various therapeutic applications.
Antimicrobial and Antifungal Activity
Several studies have reported the antibacterial and antifungal activities of cyclohexane-1,3-dione derivatives.[1][4] These compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.[5] The mechanism of action is not fully elucidated but may involve the disruption of cellular processes essential for microbial growth.
Cytotoxicity and Anticancer Potential
Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] Some of these compounds have demonstrated significant cytotoxicity, suggesting their potential as templates for the development of new anticancer agents.[7] The inhibitory activity of some derivatives against receptor tyrosine kinases has been proposed as a possible mechanism of action.[8]
Enzyme Inhibition
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A significant area of research for cyclohexane-1,3-dione derivatives is their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[9] HPPD is a key enzyme in the tyrosine catabolism pathway.[10] Its inhibition leads to a buildup of tyrosine and a deficiency in downstream products like plastoquinone and tocopherols, which is herbicidal in plants and has therapeutic applications in certain metabolic disorders in humans.[4][11]
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Caption: Inhibition of the HPPD pathway by cyclohexane-1,3-diones.
Superoxide Dismutase 1 (SOD1) Aggregation Inhibition: Some chiral cyclohexane-1,3-diones have been identified as inhibitors of mutant superoxide dismutase 1 (SOD1) dependent protein aggregation.[10] Misfolding and aggregation of SOD1 are implicated in the pathology of amyotrophic lateral sclerosis (ALS).[5][12] By preventing the aggregation of SOD1, these compounds may offer a therapeutic strategy for this neurodegenerative disease.[7]
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Caption: Potential inhibition of SOD1 aggregation in ALS.
Conclusion
5-(4-Methylphenyl)cyclohexane-1,3-dione is a compound of interest with a foundation of known chemical properties and a high potential for biological activity based on the performance of related structures. This guide provides a summary of the current knowledge and a framework for future research. The detailed synthetic and characterization protocols, though based on analogous compounds, offer a solid starting point for its preparation and study. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent warrants further investigation, which could lead to the development of novel therapeutic agents. Further experimental validation of its biological activities and elucidation of its precise mechanisms of action are critical next steps for drug development professionals.
References
- 1. SOD1 aggregation and ALS: role of metallation states and disulfide status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4-Methylphenyl)cyclohexane-1,3-dione | C13H14O2 | CID 576492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]
- 4. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. SOD1 Aggregation in Amyloid Lateral Sclerosis | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. preprints.org [preprints.org]
- 7. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 8. HPPD inhibition case study | UK MMSG Reading 2011 [mmsg.mathmos.net]
- 9. rsc.org [rsc.org]
- 10. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 11. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
